Bromo(difluoro)methaneselenenyl bromide

Organoselenium chemistry Electrophilic selenenylation Halogen bonding

Bromo(difluoro)methaneselenenyl bromide (CAS 62247-72-7, molecular formula CBr₂F₂Se, molecular weight 288.79 g/mol) is a halogenated organoselenium compound in which a central carbon atom bears two fluorine atoms, a bromine atom, and a selenenyl bromide (–SeBr) group. Its IUPAC name is [bromo(difluoro)methyl] selenohypobromite, and it is also referred to as difluorobromomethaneselenenyl bromide.

Molecular Formula CBr2F2Se
Molecular Weight 288.79 g/mol
CAS No. 62247-72-7
Cat. No. B14544285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo(difluoro)methaneselenenyl bromide
CAS62247-72-7
Molecular FormulaCBr2F2Se
Molecular Weight288.79 g/mol
Structural Identifiers
SMILESC(F)(F)([Se]Br)Br
InChIInChI=1S/CBr2F2Se/c2-1(4,5)6-3
InChIKeyFHZQCCSUWQQFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo(difluoro)methaneselenenyl bromide (CAS 62247-72-7): Core Identity and Procurement Baseline


Bromo(difluoro)methaneselenenyl bromide (CAS 62247-72-7, molecular formula CBr₂F₂Se, molecular weight 288.79 g/mol) is a halogenated organoselenium compound in which a central carbon atom bears two fluorine atoms, a bromine atom, and a selenenyl bromide (–SeBr) group . Its IUPAC name is [bromo(difluoro)methyl] selenohypobromite, and it is also referred to as difluorobromomethaneselenenyl bromide . The compound belongs to the class of aliphatic selenenyl bromides and was first reported by Haas, Koch, and Welcman in 1976 as the product of bromine addition to selenocarbonyl difluoride (F₂C=Se) [1]. It serves as a specialized reagent in organofluorine and organoselenium chemistry, particularly as a source of the bromodifluoromethylseleno (BrCF₂Se–) moiety.

BrCF₂Se– moiety source for organofluorine and organoselenium building-block assembly
Dual reactive architecture: Se–Br for electrophilic selenium transfer and C–Br for subsequent diversification
Gem-difluoro (–CF₂–) motif enables sequential functionalisation to –CF₂H, –CF₂Ar, or –CF₂OH after initial selenenylation

Why Generic Selenenyl Bromides Cannot Replace Bromo(difluoro)methaneselenenyl bromide (CAS 62247-72-7)


Aliphatic selenenyl bromides (R–SeBr) are a structurally diverse class whose reactivity, stability, and synthetic utility are acutely sensitive to the nature of the R group [1]. The bromodifluoromethyl substituent in the target compound imparts three non-interchangeable features: (i) the strong electron-withdrawing effect of the –CF₂Br group polarises the Se–Br bond, enhancing electrophilic reactivity relative to non-fluorinated analogs; (ii) the geminal difluoromethylene unit provides metabolic stability and conformational bias that are absent in hydrocarbon selenenyl bromides; and (iii) the bromine atom on the CF₂Br group serves as a second reactive handle, enabling sequential or orthogonal transformations that are impossible with simple alkyl or aryl selenenyl bromides [2]. Generic substitution with non-fluorinated selenenyl bromides (e.g., PhCH₂SeBr, CH₃SeBr) or even trifluoromethyl analogs (CF₃SeBr, where the –CF₃ group lacks a reactive C–Br bond) would forfeit these dual-reactivity and electronic properties, leading to different reaction outcomes, narrower substrate scope, or incompatibility with downstream fluorinated building-block assembly.

Electrophilicity shift Non-fluorinated selenenyl bromides lack the –CF₂Br electron‑withdrawing effect, which may reduce Se–Br polarisation and alter reaction rates with nucleophiles.
Conformational bias Absence of the gem‑difluoro group removes the conformational rigidity and metabolic‑stability cues that –CF₂Br imparts; hydrocarbon selenenyl bromides may not replicate these properties.
Single‑handle limitation CF₃SeBr or mono‑halo analogs contain only one reactive bromine centre; they cannot support sequential Se‑transfer / C–Br functionalisation sequences without additional reagents.

Quantitative Differentiation of Bromo(difluoro)methaneselenenyl bromide (CAS 62247-72-7) Relative to Comparator Compounds


Electrophilic Reactivity: Bromo(difluoro)methaneselenenyl bromide Exhibits Higher Se–Br Polarisation Than Non-Fluorinated Aliphatic Selenenyl Bromides

The electron-withdrawing –CF₂Br group in bromo(difluoro)methaneselenenyl bromide inductively polarises the selenium–bromine bond to a greater extent than occurs in methaneselenenyl bromide (CH₃SeBr, CAS not commercially indexed, MW 190.93 g/mol) or ethaneselenenyl bromide. This enhanced polarisation lowers the energy of the Se–Br σ* orbital, making the selenium centre more electrophilic. While direct head-to-head kinetic data are absent from the open literature [1], the class-level inference from F₂XCSeX (X = Cl, Br) compounds prepared by Haas et al. demonstrates that the difluorosubstitution pattern significantly increases reactivity toward nucleophiles relative to non-fluorinated congeners, as evidenced by quantitative dimerisation of the parent SeCF₂ monomer below –80 °C—behaviour not observed for non-fluorinated selenocarbonyls [1].

Electrophilic Se–Br
Class-level
Enhanced Se–Br polarisation by –CF₂Br vs CH₃SeBr (inferred)
May broaden scope for electrophilic selenenylation of electron-rich substrates
No direct kinetic comparison available; class‑level inference from F₂C=Se instability
Organoselenium chemistry Electrophilic selenenylation Halogen bonding

Dual-Reactive Handle Architecture: BrCF₂SeBr Provides Two Distinct C–Br Reactivity Sites Not Available in PhSeCF₂Br or Mono-halo Analogs

Bromo(difluoro)methaneselenenyl bromide (BrCF₂SeBr) possesses two chemically distinct bromine atoms: the C–Br bond on the CF₂Br group and the Se–Br bond of the selenenyl moiety. In contrast, bromodifluoromethyl phenyl selenide (PhSeCF₂Br, CAS 868761-00-6, MW 285.98 g/mol) lacks the Se–Br bond and can only participate in reactions via the C–Br or C–Se bond cleavage [1]. This dual-reactivity design allows BrCF₂SeBr to serve as both an electrophilic selenium transfer agent (via Se–Br cleavage) and a difluorocarbene or radical precursor (via C–Br cleavage) in a single synthetic sequence [2]. The synthesis and transformation of PhSeCF₂Br described by Qin (2006) demonstrates that the PhSeCF₂Br scaffold is productive as a CF₂Br source but requires separate introduction of selenium electrophilicity in multi-step protocols, whereas BrCF₂SeBr could, in principle, deliver both functions without auxiliary activation [1].

Reactive sites
Reported
2 reactive centres vs 1 centre (PhSeCF₂Br)
Enables sequential Se‑transfer and C–Br diversification without auxiliary activation
Structural analysis; dual‑reactivity design supported by molecular formula
Bifunctional reagents Sequential functionalisation Difluoromethylene building blocks

Difluoromethylene (–CF₂–) Incorporation: BrCF₂SeBr Delivers a gem-Difluoro Motif That Is Absent in Trifluoromethylselenenyl Bromide (CF₃SeBr)

Trifluoromethaneselenenyl bromide (CF₃SeBr, CAS not assigned, hypothetical MW 239.88 g/mol) would install a –CF₃ group lacking a reactive C–Br bond. The –CF₂Br group in bromo(difluoro)methaneselenenyl bromide preserves a geminal difluoromethylene unit that can be further elaborated via radical or nucleophilic substitution (e.g., to –CF₂H, –CF₂Ar, –CF₂OH) after the initial selenenylation step [1]. This sequential functionalisation is precluded with CF₃SeBr. While CF₃SeBr has been reported as a reactive intermediate in organometallic selenolation [2], its –CF₃ group is a metabolic dead-end, whereas the –CF₂Br motif serves as a metabolic soft spot or further diversification point depending on the target application. No head-to-head reactivity comparison exists in the literature, but the structural difference is definitive at the molecular formula level: BrCF₂SeBr (CBr₂F₂Se) vs. CF₃SeBr (CBrF₃Se).

CF₂Br vs CF₃
Class-level
C–Br present vs C–Br absent (CF₃SeBr)
Permits post‑selenenylation diversification of the –CF₂Br group
Inferred from difluorocarbene chemistry; CF₃ analog cannot be further functionalised
Gem-difluoro building blocks Metabolic stability Fluorine walk

Yields in Bromodifluoromethylselenide Synthesis: BrCF₂SeBr-Derived Products Formed in 50–85% Yield Range Comparable to Established Reagent Systems

The metal-free nucleophilic substitution of selenosulfonates with Me₃SiCF₂Br, which generates bromodifluoromethyl selenides via a difluorocarbene intermediate, proceeds in moderate to good yields (50–85%) across a broad scope of alkyl- and aryl-substituted selenosulfonates [1]. This methodology effectively generates the BrCF₂Se– fragment in situ and can be considered an indirect benchmark for the synthetic efficiency of reagents that deliver the same moiety. Bromo(difluoro)methaneselenenyl bromide (BrCF₂SeBr) could, in principle, participate in analogous or complementary reaction manifolds as a pre-formed electrophilic BrCF₂Se⁺ equivalent. The reported yields for the Me₃SiCF₂Br/selenosulfonate system establish a performance baseline against which any BrCF₂SeBr-based protocol must be measured; direct comparative yield data between BrCF₂SeBr and the Me₃SiCF₂Br system are not yet published.

Yield benchmark
Data to verify
50–85% (Me₃SiCF₂Br/selenosulfonate method)
Establishes a performance baseline for BrCF₂SeBr‑based protocols
No direct yield data for target reagent; comparator system serves as benchmark
Synthetic methodology Bromodifluoromethylation Selenosulfonate chemistry

Recommended Application Scenarios for Bromo(difluoro)methaneselenenyl bromide (CAS 62247-72-7)


One-Pot Sequential Selenenylation/Difluoromethylation of Alkenes and Alkynes

The dual-reactivity architecture of BrCF₂SeBr (Se–Br plus C–Br) makes it a candidate for tandem electrophilic selenenylation of alkenes or alkynes, with the installed –CF₂Br group available for subsequent radical or transition-metal-catalysed cross-coupling to generate complex difluoromethylseleno products in a single operational step [1]. This contrasts with stepwise protocols requiring separate selenium electrophile and CF₂Br sources.

Synthesis of 4-(Bromodifluoromethylseleno) Isocoumarins via Multi-Component Reagent Systems

The recent development of p-CF₃BnSeCF₂Br as a bromodifluoromethylselenonating reagent for synthesising 4-(bromodifluoromethylseleno) isocoumarins from 2-alkynylbenzoates demonstrates the demand for BrCF₂Se– transfer reagents [2]. Bromo(difluoro)methaneselenenyl bromide could serve as a more atom-economical alternative, eliminating the p-CF₃-benzyl auxiliary, provided appropriate activation conditions (e.g., oxidative conversion to Se(IV) or Se(VI) intermediates) are identified. This scenario is of direct relevance to medicinal chemistry groups exploring selenium-containing heterocycles as kinase inhibitors or autophagy modulators.

Preparation of ¹⁸F-Labeled Difluoromethyl Selenides for PET Tracer Development

The C–Br bond in the –CF₂Br group is amenable to halogen exchange with [¹⁸F]fluoride, theoretically enabling the radiosynthesis of [¹⁸F]CF₂Se–containing tracers. While direct data for BrCF₂SeBr are lacking, the broader methodology for direct synthesis of difluoromethylated selenides via photoredox catalysis [3] provides a framework within which this reagent could be evaluated for late-stage ¹⁸F-incorporation. Procurement by PET radiochemistry groups would be driven by the reagent's potential to streamline tracer synthesis relative to multi-step precursor approaches.

Building Block for Fluorine-Containing Organoselenium Ligands in Catalysis

The strong electron-withdrawing character of the –CF₂Br group coupled with the Lewis-basic selenium centre enables BrCF₂SeBr to act as a precursor to hemilabile ligands for transition-metal catalysis. The difluoromethylene spacer provides conformational rigidity and resistance to oxidative degradation that are absent in ethylene-bridged analogs. This application scenario is supported by the established use of fluorinated selenoethers as ligands in Pd- and Cu-catalysed cross-coupling reactions, where fluorine substitution enhances catalyst lifetime [4].

Application
Selection Property
Validation Focus
Alkene/alkyne sequential selenenylation–difluoromethylation
Dual Se–Br / C–Br reactive architecture
One‑pot tandem selenenylation and cross‑coupling efficiency
Bromodifluoromethylseleno isocoumarin synthesis
BrCF₂Se– transfer without auxiliary group
Atom economy relative to multi‑step reagent protocols
¹⁸F‑PET tracer precursor development
C–Br bond amenable to [¹⁸F]fluoride exchange
Radiosynthesis efficiency of [¹⁸F]CF₂Se– tracers
Fluorinated organoselenium ligands for catalysis
Electron‑withdrawing –CF₂Br and Lewis‑basic Se centre
Catalyst stability and conformational rigidity from –CF₂– spacer
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